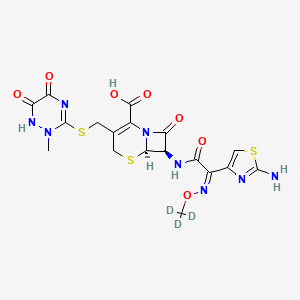
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of a strong base and an iodinating agent such as iodine or an iodine-containing compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its deuterated nature.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the rate of metabolic reactions, making it useful for studying enzyme kinetics and metabolic pathways. The compound can also act as a precursor in the synthesis of other biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenylacetic Acid: A non-deuterated analogue used in similar applications.
Diclofenac-d4: A deuterated nonsteroidal anti-inflammatory drug.
Uniqueness
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is unique due to its deuterated nature, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Propiedades
Número CAS |
1217360-63-8 |
|---|---|
Fórmula molecular |
C10H12INO |
Peso molecular |
293.141 |
Nombre IUPAC |
N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
Clave InChI |
BPDRJYYNQKBYBG-LNFUJOGGSA-N |
SMILES |
CN(C)C(=O)CC1=CC=CC=C1I |
Sinónimos |
6-Iodo-N,N-dimethyl-benzene-2,3,4,5-d4-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)







